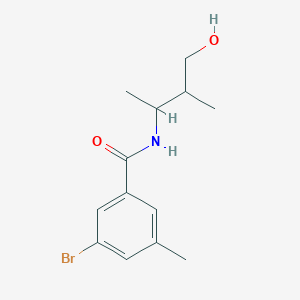![molecular formula C14H18BrNO3 B6638361 (3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone](/img/structure/B6638361.png)
(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone, also known as BMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMM is a morpholine-based compound that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of (3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation and the induction of apoptosis. This compound has also been shown to inhibit the growth of bacteria and fungi, suggesting its potential use as an antimicrobial agent. In addition, this compound has been found to exhibit low toxicity in animal studies, suggesting its potential use in drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone is its broad spectrum of activity against a range of cancer cell lines, as well as its potential use as an antimicrobial agent. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to study in certain experimental settings. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
Future research on (3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone could focus on identifying more efficient synthesis methods and developing new derivatives with improved solubility and activity. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential use in drug development. Other future directions could include investigating the potential use of this compound in combination with other drugs or therapies, as well as studying its potential use in other fields such as materials science. Overall, this compound represents a promising compound with significant potential for future research and development.
Méthodes De Synthèse
(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone can be synthesized using a variety of methods, including the reaction of 3-bromo-5-methylphenol with 2-(hydroxymethyl)-5-methylmorpholine in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-bromo-5-methylphenol with 2-(chloromethyl)-5-methylmorpholine followed by the substitution of chlorine with hydroxyl using sodium hydroxide. The synthesis of this compound has also been achieved through the reaction of 3-bromo-5-methylphenol with 2-(hydroxymethyl)-5-methylmorpholine in the presence of a catalyst such as copper(II) acetate.
Applications De Recherche Scientifique
(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. This compound has been found to exhibit significant anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use as an antifungal agent, as well as its ability to inhibit the growth of bacteria such as Staphylococcus aureus.
Propriétés
IUPAC Name |
(3-bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-9-3-11(5-12(15)4-9)14(18)16-6-13(7-17)19-8-10(16)2/h3-5,10,13,17H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAAVLFZJJJFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1C(=O)C2=CC(=CC(=C2)C)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid](/img/structure/B6638317.png)

![Ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6638325.png)
![5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid](/img/structure/B6638330.png)
![(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol](/img/structure/B6638335.png)

![Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate](/img/structure/B6638350.png)


![3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B6638362.png)

